molecular formula C10H8N2O2 B3026679 3-Methoxy-1,5-naphthyridine-4-carbaldehyde CAS No. 1056877-13-4

3-Methoxy-1,5-naphthyridine-4-carbaldehyde

Cat. No.: B3026679
CAS No.: 1056877-13-4
M. Wt: 188.18
InChI Key: UZCHPWZCSDQAPU-UHFFFAOYSA-N
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Description

3-Methoxy-1,5-naphthyridine-4-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the third position and a carbaldehyde group at the fourth position on the 1,5-naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,5-naphthyridine-4-carbaldehyde typically involves the modification of 1,5-naphthyridine derivatives. One common method includes the reaction of 2-methyl-3-methoxy-1,5-naphthyridine with appropriate reagents to introduce the carbaldehyde group at the fourth position . The reaction conditions often involve the use of oxidizing agents and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,5-naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

3-Methoxy-1,5-naphthyridine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1,5-naphthyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,5-naphthyridine: Similar structure but lacks the carbaldehyde group.

    3-Hydroxy-1,5-naphthyridine-4-carbaldehyde: Similar structure with a hydroxy group instead of a methoxy group.

    1,5-Naphthyridine-4-carbaldehyde: Lacks the methoxy group at the third position.

Uniqueness

3-Methoxy-1,5-naphthyridine-4-carbaldehyde is unique due to the presence of both the methoxy and carbaldehyde groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methoxy-1,5-naphthyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-9-5-12-8-3-2-4-11-10(8)7(9)6-13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCHPWZCSDQAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC=NC2=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659626
Record name 3-Methoxy-1,5-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056877-13-4
Record name 3-Methoxy-1,5-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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